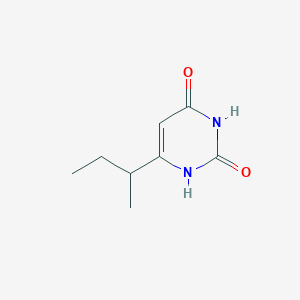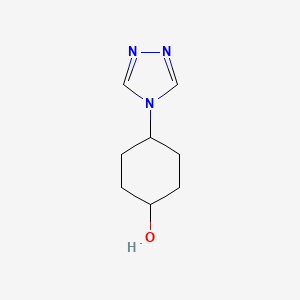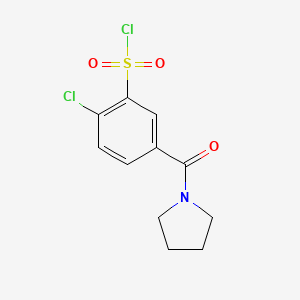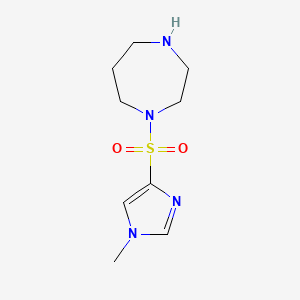![molecular formula C10H12N4 B1467129 (3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine CAS No. 1368876-11-2](/img/structure/B1467129.png)
(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
Overview
Description
“(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
A facile synthesis of imidazo[4,5-b]pyridines was described by Rosenberg et al. using a Pd-catalyzed amide coupling reaction . 3-Alkyl and 3-arylamino-2-chloropyridines reacted with simple primary amides in good yields (51%–99%) when refluxing in t-butanol in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct .Molecular Structure Analysis
The imidazopyridines comprised an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo [4,5- b ]pyridines, imidazo [4,5- c ]pyridines, imidazo [1,5- a ]pyridines and imidazo [1,2- a ]pyridines .Chemical Reactions Analysis
The main literature method for the synthesis of imidazo- [1,2- a ]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo [1,2- a ]pyridine .Scientific Research Applications
Antiproliferative Activity
A series of new (3- (1H-benzo [d]imidazol-2-yl))/ (3- (3H-imidazo [4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) .
Antiviral Activity
To assess the possible antiviral activity of the synthesized derivatives, their cytotoxic effect on the virus host cell lines was first determined using the colorimetric MTS assay .
AKT Inhibitors
The compound has been used in the discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl) propanoic acids as AKT inhibitors . AKT is a protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.
Chemical Synthesis
The compound is used in the synthesis of 3- 3-(Cyclopropylmethyl)-3H-imidazo 4,5-b pyridin-2-yl propanoic acid . This is a unique chemical that has its own set of applications in research and industry.
Mechanism of Action
Target of Action
The primary targets of (3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine are the IKK-ε and TBK1 proteins . These proteins play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine interacts with its targets, IKK-ε and TBK1, by inhibiting their activity. This inhibition prevents the phosphorylation process, thereby reducing the activation of NF-kappaB .
Biochemical Pathways
The compound affects the NF-kappaB signaling pathway. By inhibiting the activation of NF-kappaB, it can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more .
Pharmacokinetics
Similar compounds have been shown to be effective at inhibiting the activation of akt and an additional downstream effector (p70s6) following oral dosing in mice . This suggests that the compound may have good bioavailability.
Result of Action
The inhibition of IKK-ε and TBK1 by (3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine leads to a decrease in the activation of NF-kappaB. This can result in the suppression of various cellular pathways, potentially leading to the inhibition of cancer cell proliferation, pathogen growth, and other processes .
Action Environment
The action of (3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules can lead to intermolecular interactions, which can influence the compound’s action .
Future Directions
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This suggests that they could have potential therapeutic significance in numerous disease conditions. The development of new methods for the synthesis of imidazo [1,2- a ]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task .
properties
IUPAC Name |
(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-6-9-13-8-2-1-5-12-10(8)14(9)7-3-4-7/h1-2,5,7H,3-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLQFUILOVLAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NC3=C2N=CC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1467047.png)









![3-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467065.png)

![3-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1467068.png)